KI696

Descripción

Propiedades

IUPAC Name |

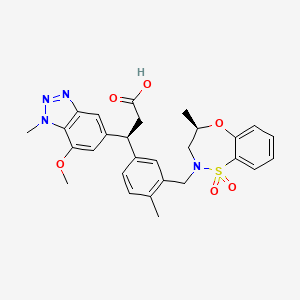

(3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6S/c1-17-9-10-19(22(14-27(33)34)20-12-23-28(25(13-20)37-4)31(3)30-29-23)11-21(17)16-32-15-18(2)38-24-7-5-6-8-26(24)39(32,35)36/h5-13,18,22H,14-16H2,1-4H3,(H,33,34)/t18-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNGJXBUEQNFBQ-GCJKJVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)C(CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(S(=O)(=O)C2=CC=CC=C2O1)CC3=C(C=CC(=C3)[C@H](CC(=O)O)C4=CC5=C(C(=C4)OC)N(N=N5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to KI696: A Potent and Selective Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

KI696 is a potent and selective, small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction.[1][2][3][4] By disrupting this interaction, this compound stabilizes Nrf2, leading to its nuclear translocation and the subsequent transcriptional activation of a suite of antioxidant and cytoprotective genes.[1][5] This guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, presenting key data and detailed protocols to support further research and development in therapeutic areas where oxidative stress is a key pathological driver.

Core Function and Mechanism of Action

This compound functions as a high-affinity probe that directly binds to the Kelch domain of Keap1, the primary negative regulator of Nrf2.[5] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[6] this compound competitively inhibits the binding of Nrf2 to Keap1, thereby preventing Nrf2 degradation.[1][3] This stabilization allows Nrf2 to accumulate in the cytoplasm and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6] This leads to the upregulation of numerous antioxidant and detoxification enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM).[1][2][5]

Signaling Pathway

The mechanism of action of this compound is centered on the modulation of the Keap1-Nrf2 signaling pathway.

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data characterizing the potency and efficacy of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Assay | Target | Reference |

| Kd | 1.3 nM | Isothermal Titration Calorimetry (ITC) | Human KEAP1 Kelch domain | [5] |

| IC50 (OATP1B1) | 2.5 µM | Binding Assay | Organic anion transporting polypeptide 1B1 | [5] |

| IC50 (BSEP) | 4.0 µM | Binding Assay | Bile salt export pump | [5] |

| IC50 (PDE3A) | 10 µM | Binding Assay | Phosphodiesterase 3A | [5] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Ozone-Induced Pulmonary Inflammation

| Gene | EC50 (µmol/kg) | Maximum Fold Increase | Reference |

| Nqo1 | 44.0 | 37 | [1][2] |

| Ho-1 | 25.7 | 17 | [1][2] |

| Txnrd1 | 42.6 | 9 | [1][2] |

| Srxn1 | 33.8 | 28 | [1][2] |

| Gsta3 | 28.4 | 15 | [1][2] |

| Gclc | 44.1 | 13 | [1][2] |

Table 3: In Vivo Pharmacokinetics of this compound in Rats

| IV Infusion Dose (µmol/kg) | Steady State Blood Concentration (nM) | Reference |

| 10 | 407 ± 44 | [1][2] |

| 35 | 946 ± 50 | [1][2] |

| 50 | 1437 ± 186 | [1][2] |

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

This protocol details the method used to determine the binding affinity of this compound to the human KEAP1 Kelch domain.

-

Protein: Recombinant human KEAP1 Kelch domain (residues 321-609).

-

Ligand: this compound.

-

Instrumentation: MicroCal ITC calorimeter.

-

Procedure:

-

Prepare a solution of the KEAP1 Kelch domain at a concentration of 10 µM in a buffer of 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl₂, 2 mM CHAPS, and 1 mM DTT.

-

Prepare a solution of this compound at a concentration of 100 µM in the same buffer.

-

Load the KEAP1 solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the sample cell at a constant temperature.

-

Measure the heat released or absorbed during each injection.

-

Analyze the resulting data to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cell-Based Assays

This immunofluorescence assay is used to visualize the translocation of Nrf2 to the nucleus upon treatment with this compound.

-

Cell Line: Normal Human Bronchial Epithelial (NHBE) cells.

-

Procedure:

-

Seed NHBE cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations for a specified time.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

-

Incubate the cells with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope.

-

This quantitative real-time PCR (qRT-PCR) protocol is used to measure the induction of Nrf2 target genes.

-

Cell Line: NHBE cells.

-

Procedure:

-

Treat NHBE cells with this compound at various concentrations for a specified time.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green chemistry and primers specific for NQO1, GCLM, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative mRNA expression levels using the ΔΔCt method.

-

This colorimetric assay measures the enzymatic activity of NQO1.

-

Cell Line: BEAS-2B cells.

-

Procedure:

-

Plate BEAS-2B cells in a 96-well plate and treat with this compound for 48 hours.

-

Lyse the cells and measure the protein concentration of the lysate.

-

Prepare a reaction mixture containing the cell lysate, menadione, and NADH.

-

Add a water-soluble tetrazolium salt (WST-1), which is reduced by NQO1 to a colored formazan product.

-

Measure the absorbance at 450 nm to determine the NQO1 activity.

-

In Vivo Model of Ozone-Induced Pulmonary Inflammation

This protocol describes the rat model used to evaluate the in vivo efficacy of this compound.

-

Animal Model: Male Han Wistar rats.

-

Procedure:

-

Administer this compound to rats via intravenous infusion at doses of 10, 35, and 50 µmol/kg.

-

Twenty-four hours post-dose, expose the rats to ozone (1 ppm) for 4 hours.

-

At a specified time after ozone exposure, euthanize the animals and perform bronchoalveolar lavage (BAL).

-

Analyze the BAL fluid for inflammatory cell counts (e.g., neutrophils) and total protein concentration.

-

Harvest lung tissue to measure the levels of reduced glutathione (GSH) as a marker of antioxidant capacity.

-

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures used to characterize this compound.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis of this compound.

Caption: Workflow for cell-based assays to characterize the effects of this compound.

Caption: Workflow for the in vivo evaluation of this compound in a rat model of pulmonary inflammation.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of activating the Nrf2 pathway. Its high potency, selectivity, and demonstrated in vivo activity make it a suitable probe for studying the role of the Keap1-Nrf2 axis in various diseases characterized by oxidative stress. The detailed data and protocols provided in this guide are intended to facilitate the design and execution of further studies aimed at elucidating the full therapeutic potential of targeting this critical cytoprotective pathway.

References

- 1. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Episodic ozone exposure over two weeks alters pulmonary inflammation and gene expression in Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Library Screening Identifies Two Novel NQO1 Inducers in Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

KI696: A Potent and Selective Chemical Probe for the Keap1-Nrf2 Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of KI696, a high-affinity chemical probe designed to modulate the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for studying the Keap1-Nrf2 signaling pathway and its role in oxidative stress-related diseases.

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilization of Nrf2 allows its translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.

Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, small molecule modulators of this pathway are of significant interest for therapeutic development. This compound has emerged as a potent and selective chemical probe that directly inhibits the Keap1-Nrf2 interaction, thereby activating the Nrf2-mediated antioxidant response.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Kd) | 1.3 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| In Vivo Efficacy (average EC50) | 36.4 ± 3.4 µmol/kg | Nrf2-dependent gene expression in rats | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats (IV Infusion)

| Dose (µmol/kg) | Steady State Blood Concentration (nM) |

| 10 | 407 ± 44 |

| 35 | 946 ± 50 |

| 50 | 1437 ± 186 |

Table 3: Selectivity Profile of this compound (IC50)

| Target | IC50 (µM) |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | 2.5 |

| Bile Salt Export Pump (BSEP) | 4.0 |

| Phosphodiesterase 3A (PDE3A) | 10 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from public sources.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol outlines the determination of the binding affinity (Kd) of this compound to the Keap1 Kelch domain.

Materials:

-

Recombinant human Keap1 Kelch domain protein

-

This compound

-

ITC instrument

-

ITC buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)

-

DMSO

Procedure:

-

Prepare a solution of the Keap1 Kelch domain protein at a concentration of 10-20 µM in ITC buffer.

-

Prepare a solution of this compound at a concentration of 100-200 µM in ITC buffer containing a matched concentration of DMSO.

-

Degas both protein and ligand solutions to prevent air bubbles.

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform an initial injection of 2 µL, followed by a series of 18-20 injections of 2 µL each, with a spacing of 150 seconds between injections.

-

Record the heat changes upon each injection.

-

Analyze the resulting titration data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol describes the visualization and quantification of Nrf2 nuclear translocation in response to this compound treatment.

Materials:

-

Human cell line (e.g., BEAS-2B)

-

Cell culture medium and supplements

-

This compound

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol details the measurement of mRNA expression levels of Nrf2 target genes (e.g., NQO1, GCLM) following this compound treatment.

Materials:

-

Treated cells or tissues

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (NQO1, GCLM) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Isolate total RNA from cells or tissues using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow: Biochemical Binding Assay

References

Foundational Research on Nrf2 Inhibitors: A Technical Guide for Drug Development Professionals

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, Nrf2 is kept at low levels by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] However, in the presence of oxidative stress, the interaction between Nrf2 and Keap1 is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.[2][3]

While activation of the Nrf2 pathway is generally considered protective, aberrant and sustained Nrf2 activation has been implicated in the progression of various diseases, including cancer.[4][5] In many cancer types, constitutive activation of Nrf2 provides a survival advantage to tumor cells by enhancing their resistance to chemotherapy and radiotherapy.[4][5] This has led to a growing interest in the discovery and development of Nrf2 inhibitors as a potential therapeutic strategy, particularly in oncology. This technical guide provides an in-depth overview of the foundational research on Nrf2 inhibitors, targeting researchers, scientists, and drug development professionals.

The Nrf2-Keap1 Signaling Pathway

The Keap1-Nrf2 signaling pathway is the principal regulator of the cellular antioxidant response. The intricate interplay between Nrf2 and its repressor Keap1 dictates the cellular fate in response to oxidative stress.

Under Basal Conditions

Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, sequesters Nrf2 in the cytoplasm.[2] Keap1 facilitates the polyubiquitination of Nrf2, marking it for degradation by the 26S proteasome. This continuous degradation maintains low intracellular levels of Nrf2.

Under Oxidative Stress

Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[2] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates to the nucleus.

Once in the nucleus, Nrf2 forms a heterodimer with a small Maf protein and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those involved in glutathione synthesis, detoxification enzymes, and antioxidant proteins.

Nrf2 Inhibitors: Mechanisms of Action and Classification

Nrf2 inhibitors can be broadly classified based on their mechanism of action. They primarily function by either directly targeting Nrf2 or by modulating its interaction with Keap1.

-

Direct Nrf2 Inhibitors: These compounds bind directly to Nrf2, preventing its nuclear translocation, its dimerization with sMaf proteins, or its binding to the ARE.

-

Keap1-Nrf2 Interaction Stabilizers: These molecules enhance the interaction between Keap1 and Nrf2, promoting the degradation of Nrf2.

-

Inhibitors of Nrf2 Expression: Some compounds can suppress the transcription or translation of the NFE2L2 gene, which encodes Nrf2.

-

Covalent vs. Non-covalent Inhibitors: Nrf2 inhibitors can also be categorized based on their binding mode. Covalent inhibitors form a permanent bond with their target, while non-covalent inhibitors bind reversibly.

Key Classes of Nrf2 Inhibitors and Quantitative Data

Several classes of small molecules have been identified as Nrf2 inhibitors. The following tables summarize some of the key compounds and their reported quantitative data.

Table 1: Synthetic Nrf2 Inhibitors

| Compound | Class | Mechanism of Action | IC50 (µM) | Kd (µM) | Reference(s) |

| ML385 | Pyrazolone | Direct Nrf2 inhibitor | 1.9 | - | [5][6] |

| Brusatol | Quassinoid | Inhibits Nrf2 protein synthesis | ~0.02-0.08 | - | [7][8] |

| Halofuginone | Quinazolinone alkaloid | Indirectly inhibits Nrf2 | - | - | [9] |

Table 2: Natural Product Nrf2 Inhibitors

| Compound | Source | IC50 (µM) | Reference(s) |

| Luteolin | Flavonoid (various plants) | ~10-20 | [9] |

| Apigenin | Flavonoid (various plants) | ~5-15 | [9] |

| Trigonelline | Alkaloid (coffee, fenugreek) | - | [9] |

Experimental Protocols for a Foundational Nrf2 Inhibitor Drug Discovery Campaign

A typical drug discovery campaign for Nrf2 inhibitors involves a series of in vitro and in vivo assays to identify and characterize potential lead compounds.

In Vitro Assays

This assay is a common high-throughput screening method to identify compounds that disrupt or stabilize the Keap1-Nrf2 protein-protein interaction (PPI).

-

Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif to Keap1 is used. When the peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Keap1 protein, its tumbling slows down, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

-

Protocol:

-

Reagents: Purified Keap1 protein, fluorescently labeled Nrf2 peptide (e.g., FITC-labeled), assay buffer (e.g., PBS with 0.01% Tween-20), test compounds.

-

Procedure: a. In a 384-well black plate, add test compounds at various concentrations. b. Add a solution of Keap1 protein to each well. c. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding. d. Add the fluorescently labeled Nrf2 peptide to each well. e. Incubate for another period (e.g., 60 minutes) to reach equilibrium. f. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

This cell-based assay measures the transcriptional activity of Nrf2.

-

Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE-containing promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate. Inhibitors of Nrf2 will reduce the luciferase signal.

-

Protocol:

-

Cell Line: Use a stable cell line expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE-luc).

-

Procedure: a. Seed the cells in a 96-well white plate and allow them to adhere overnight. b. Treat the cells with test compounds at various concentrations. c. Co-treat with a known Nrf2 activator (e.g., sulforaphane) to induce Nrf2 activity. d. Incubate for a sufficient period (e.g., 16-24 hours). e. Lyse the cells and add a luciferase substrate. f. Measure luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and calculate the percentage of inhibition to determine the IC50 value.

-

This technique is used to assess the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1) in response to inhibitor treatment.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with the Nrf2 inhibitor and a positive control. After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for Nrf2 or a downstream target protein. c. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Wash the membrane again and add a chemiluminescent substrate.

-

Detection: Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Assays

This is a common in vivo model to evaluate the anti-tumor efficacy of Nrf2 inhibitors.[1][10]

-

Principle: Human cancer cells with known Nrf2 status (e.g., with Keap1 mutations leading to Nrf2 activation) are implanted into immunocompromised mice. The effect of the Nrf2 inhibitor on tumor growth is then monitored.

-

Protocol:

-

Cell Line: Select a human cancer cell line with constitutive Nrf2 activation (e.g., A549 lung cancer cells).

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: a. Randomize the mice into treatment and control groups. b. Administer the Nrf2 inhibitor (and/or chemotherapy) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: a. Measure tumor volume with calipers at regular intervals. b. Monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates between the treatment and control groups.

-

Clinical Landscape of Nrf2 Inhibitors

The clinical development of Nrf2 inhibitors is still in its early stages, with several compounds being investigated in preclinical and early-phase clinical trials, primarily for cancer indications.[9]

Table 3: Nrf2 Inhibitors in Clinical Development (Selected Examples)

| Compound/Drug | Target Indication(s) | Phase of Development | ClinicalTrial.gov Identifier |

| Halofuginone | Kaposi Sarcoma | Phase I/II | NCT00027677, NCT00064142 |

| Omaveloxolone (activator) | Friedreich's Ataxia | Approved | NCT02255435 |

| Bardoxolone methyl (activator) | Chronic Kidney Disease | Phase III (Terminated) | - |

Note: While Omaveloxolone and Bardoxolone methyl are Nrf2 activators, their clinical development provides valuable insights into targeting the Nrf2 pathway.

The primary endpoints in early-phase oncology trials of Nrf2 inhibitors typically include safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy, often measured as the overall response rate (ORR).

Conclusion and Future Directions

The development of Nrf2 inhibitors represents a promising therapeutic strategy, particularly for cancers that have become resistant to conventional therapies due to the aberrant activation of the Nrf2 pathway. Foundational research has led to the identification of several classes of Nrf2 inhibitors and the establishment of robust in vitro and in vivo assays for their characterization.

Future research should focus on the development of more potent and selective Nrf2 inhibitors with favorable pharmacokinetic properties. Additionally, the identification of predictive biomarkers to select patients who are most likely to benefit from Nrf2-targeted therapies will be crucial for the successful clinical translation of these promising agents. The continued exploration of combination therapies, where Nrf2 inhibitors are used to sensitize cancer cells to existing chemotherapeutic agents, holds significant potential to improve patient outcomes.

References

- 1. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Murine orthotopic pancreatic tumor model generation. [protocols.io]

- 3. adflim.org [adflim.org]

- 4. researchgate.net [researchgate.net]

- 5. In vivo Noninvasive Small Animal Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of Phase II Clinical Trial Designs - PMC [pmc.ncbi.nlm.nih.gov]

The KEAP1-NRF2 Axis Modulator KI696: A Technical Overview of its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of KI696, a potent and selective small molecule inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction. By disrupting this critical interaction, this compound unleashes the transcriptional activity of NRF2, a master regulator of the cellular antioxidant and cytoprotective response. This document details the mechanism of action of this compound, its profound impact on the expression of NRF2-dependent genes, and provides detailed experimental protocols for assessing its activity. The information presented is intended to support researchers, scientists, and drug development professionals in the investigation and potential application of NRF2 modulation in various pathological contexts.

Introduction

The KEAP1-NRF2 signaling pathway is a cornerstone of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, the substrate adaptor protein KEAP1 targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low basal levels of NRF2.[3][4] In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2.[3] Once in the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a vast array of cytoprotective genes.[2][3]

This compound is a high-affinity probe that directly interferes with the binding of KEAP1 to NRF2, mimicking the cellular response to stress and potently activating the NRF2 transcriptional program.[5] This guide explores the molecular consequences of this activation, with a focus on gene expression.

Mechanism of Action of this compound

This compound functions as a non-covalent inhibitor of the KEAP1-NRF2 protein-protein interaction.[4] It exhibits high affinity for the Kelch domain of KEAP1, the domain responsible for binding to NRF2.[5] By occupying this binding site, this compound prevents KEAP1 from targeting NRF2 for degradation. This leads to the rapid accumulation of newly synthesized NRF2 in the cytoplasm, followed by its translocation to the nucleus and the subsequent activation of ARE-driven gene expression.[3][5]

Impact on Gene Expression

Treatment of cells and tissues with this compound results in a robust and dose-dependent increase in the mRNA expression of a wide range of NRF2 target genes. These genes encode proteins involved in antioxidant defense, detoxification, and cellular homeostasis.

In Vitro Gene Expression

In Normal Human Bronchial Epithelial (NHBE) cells, this compound has been shown to increase the mRNA expression of the NRF2-dependent genes NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Glutamate-Cysteine Ligase Modifier Subunit (GCLM).[5] This effect is NRF2-dependent, as silencing of the NRF2 gene significantly diminishes the observed increase in gene expression.[5] Furthermore, this compound treatment leads to a functional increase in the activity of the NQO1 enzyme.[5]

| Cell Line | Gene | Treatment | Fold Change (mRNA) |

| NHBE | NQO1 | This compound | Increased[5] |

| NHBE | GCLM | This compound | Increased[5] |

Table 1: Qualitative summary of in vitro gene expression changes induced by this compound.

In Vivo Gene Expression

Administration of this compound to rats leads to a significant, dose-dependent induction of NRF2 target genes in the liver. The maximum induction for several key cytoprotective genes was observed at a dose of 50 µmol/kg.[5]

| Gene | Maximum Fold Increase (vs. Vehicle) at 50 µmol/kg | EC50 (µmol/kg) |

| Nqo1 | 37 | 44.0 |

| Ho-1 | 17 | 25.7 |

| Txnrd1 | 9 | 42.6 |

| Srxn1 | 28 | 33.8 |

| Gsta3 | 15 | 28.4 |

| Gclc | 13 | 44.1 |

Table 2: In vivo gene expression changes in rat liver following this compound administration.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro NRF2 Activation and Gene Expression Analysis

This protocol describes the treatment of cultured human bronchial epithelial cells with this compound, followed by analysis of NRF2 nuclear translocation and target gene expression.

4.1.1. Cell Culture and Treatment

-

Culture Normal Human Bronchial Epithelial (NHBE) cells in appropriate media and conditions until they reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in cell culture media to the desired final concentration (e.g., 1 µM). A vehicle control (DMSO) should be prepared in parallel.

-

Replace the existing media with the this compound-containing or vehicle control media.

-

Incubate the cells for the desired time points (e.g., 6 hours for nuclear translocation, 24 hours for mRNA expression).

4.1.2. NRF2 Nuclear Translocation by Immunofluorescence

-

Culture NHBE cells on coverslips in a 24-well plate and treat as described above.

-

After treatment, fix the cells with 4% paraformaldehyde for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.

-

Block with a suitable blocking buffer (e.g., goat serum) for 1 hour.

-

Incubate with a primary antibody against NRF2 overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides and visualize using a fluorescence microscope. Increased NRF2 signal within the DAPI-stained nucleus indicates translocation.

4.1.3. Gene Expression Analysis by RT-qPCR

-

Harvest cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers specific for NQO1, GCLM, and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

In Vivo Gene Expression Analysis in Rats

This protocol outlines the administration of this compound to rats and subsequent analysis of target gene expression in the liver.

4.2.1. Animal Dosing

-

House male Wistar rats under standard conditions with free access to food and water.

-

Prepare a formulation of this compound suitable for intravenous or oral administration.

-

Administer this compound at various doses (e.g., 10, 35, and 50 µmol/kg) to different groups of rats.[5] A vehicle control group should be included.

-

Euthanize the rats at a specified time point after administration (e.g., 6-24 hours).

4.2.2. Tissue Collection and Gene Expression Analysis

-

Excise the liver and snap-freeze the tissue in liquid nitrogen.

-

Store tissues at -80°C until analysis.

-

Homogenize a portion of the liver tissue and extract total RNA.

-

Perform RT-qPCR as described in section 4.1.3, using primers specific for rat Nqo1, Ho-1, Txnrd1, Srxn1, Gsta3, Gclc, and a suitable housekeeping gene.

Concluding Remarks

This compound is a powerful research tool for elucidating the complex roles of the NRF2 signaling pathway. Its ability to potently and selectively activate NRF2-dependent gene expression provides a means to study the downstream consequences of this pathway in both health and disease. The data and protocols presented in this guide offer a framework for researchers to explore the therapeutic potential of NRF2 modulation. As of the writing of this document, there are no publicly listed clinical trials specifically for this compound; its use remains in the preclinical research setting. The continued investigation into compounds like this compound is crucial for advancing our understanding of cellular defense mechanisms and for the development of novel therapeutic strategies for a range of diseases characterized by oxidative stress.

References

- 1. Genetic and epigenetic regulation of the NRF2-KEAP1 pathway in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives [mdpi.com]

- 4. Targeting NRF2 to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unlocking the Cytoprotective Response: A Technical Guide to Small Molecule Inhibitors of Keap1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of small molecule inhibitors targeting the Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular antioxidant response. This document details the Keap1-Nrf2 signaling pathway, outlines key experimental protocols for inhibitor characterization, and presents a quantitative comparison of known inhibitors, offering a valuable resource for researchers in the field of drug discovery and development.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Keap1-Nrf2 signaling pathway is a crucial mechanism that protects cells from oxidative and electrophilic stress.[1] The key players in this pathway are Keap1, which acts as a substrate adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, and Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2]

Under basal or unstressed conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to the ubiquitination and subsequent proteasomal degradation of Nrf2.[2] This process maintains low intracellular levels of Nrf2.

In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, inducing a conformational change in the Keap1 protein. This disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation.[2] Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3] These genes encode for a variety of protective proteins, including antioxidant enzymes and detoxification enzymes.

Small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) mimic the effect of oxidative stress by preventing Keap1 from binding to Nrf2. This non-covalent approach to Nrf2 activation is a promising therapeutic strategy for a range of diseases associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and some cancers.[4]

Keap1-Nrf2 Signaling Under Basal and Stress/Inhibitor Conditions.

Key Experimental Assays for Inhibitor Characterization

A variety of biochemical and cell-based assays are employed to identify and characterize small molecule inhibitors of the Keap1-Nrf2 interaction. The following sections provide detailed methodologies for three critical assays.

A general workflow for the screening and validation of Keap1 inhibitors.

Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a widely used method for monitoring the binding of a small fluorescently labeled molecule to a larger protein. In the context of Keap1-Nrf2, a fluorescently tagged Nrf2-derived peptide is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light upon excitation with polarized light. When bound to the larger Keap1 protein, its tumbling is slowed, leading to an increase in the polarization of the emitted light. Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction will displace the fluorescent probe, causing a decrease in polarization.

Detailed Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% Tween-20.

-

Keap1 Kelch Domain Protein: Purified recombinant human Keap1 Kelch domain.

-

Fluorescent Probe: FITC-labeled 9-mer Nrf2 peptide (e.g., FITC-β-Ala-DEETGEF-OH).

-

Test Compounds: Small molecule inhibitors dissolved in DMSO.

-

-

Assay Protocol (384-well plate format):

-

Prepare a solution of the fluorescent probe at a final concentration of 1-10 nM in the assay buffer.

-

Prepare a solution of the Keap1 Kelch domain protein at a concentration that yields approximately 70-80% of the maximum polarization signal (typically around 100 nM).

-

Add 10 µL of the fluorescent probe solution to each well of a black, low-volume 384-well plate.

-

Add 1 µL of the test compound at various concentrations (or DMSO for controls) to the wells.

-

Initiate the binding reaction by adding 10 µL of the Keap1 protein solution to each well. For control wells (minimum polarization), add 10 µL of assay buffer instead of the protein solution.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust and sensitive assay for studying protein-protein interactions. It utilizes a long-lifetime lanthanide chelate (e.g., Terbium) as the donor fluorophore and a shorter-lifetime fluorophore (e.g., FITC or a proprietary acceptor) as the acceptor. When the donor and acceptor are in close proximity (i.e., when Keap1 and the Nrf2 peptide are bound), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. Small molecules that inhibit the interaction will separate the donor and acceptor, leading to a decrease in the FRET signal. The time-resolved detection minimizes interference from background fluorescence.

Detailed Methodology:

-

Reagents and Buffers:

-

Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20.[5]

-

Donor: Terbium (Tb)-labeled anti-His antibody.[6]

-

Acceptor: FITC-labeled 9-mer Nrf2 peptide.[6]

-

Keap1 Protein: His-tagged recombinant Keap1 Kelch domain protein.[6]

-

Test Compounds: Small molecule inhibitors dissolved in DMSO.

-

-

Assay Protocol (384-well plate format):

-

Prepare the assay components at the following final concentrations in the assay buffer: 0.5 nM Tb-anti-His-antibody, 5 nM His-tagged Keap1 Kelch domain protein, and 25 nM FITC-labeled Nrf2 peptide probe.[5]

-

Add the test compounds at various concentrations to the wells of a low-volume 384-well plate.

-

Add the mixture of Tb-anti-His-antibody, Keap1 protein, and FITC-Nrf2 peptide to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the time-resolved fluorescence signals at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader. A typical setup involves excitation at 340 nm and emission at 495 nm (donor) and 520 nm (acceptor).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Determine the percentage of inhibition based on the decrease in the FRET ratio in the presence of the inhibitor.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Antioxidant Response Element (ARE) Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the Nrf2 pathway within a cellular context. It utilizes a reporter cell line, typically a human cell line such as HepG2, that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple copies of the ARE.[7] When a compound activates the Nrf2 pathway, Nrf2 translocates to the nucleus and binds to the ARE, driving the expression of the luciferase gene. The resulting luminescence can be quantified and is proportional to the level of Nrf2 activation.

Detailed Methodology:

-

Cell Culture and Reagents:

-

Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct.

-

Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, sodium pyruvate, and penicillin-streptomycin.

-

Test Compounds: Dissolved in DMSO.

-

Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., ONE-Step™ Luciferase Assay System).

-

-

Assay Protocol (96-well plate format):

-

Seed the ARE-luciferase HepG2 cells into a white, clear-bottom 96-well plate at a density of approximately 40,000 cells per well in 50 µL of culture medium.[7]

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test compounds in culture medium at twice the final desired concentration.

-

Add 50 µL of the diluted compounds to the respective wells. Include wells with DMSO only as a vehicle control and wells with a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.[7]

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well and incubate for approximately 15 minutes at room temperature with gentle rocking.[7]

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Express the results as fold induction of luciferase activity over the vehicle control.

-

Plot the fold induction against the compound concentration to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

-

Quantitative Comparison of Small Molecule Keap1 Inhibitors

A number of small molecule inhibitors targeting the Keap1-Nrf2 PPI have been identified through various discovery efforts, including high-throughput screening and structure-based design. The following table summarizes the potency of selected inhibitors from different chemical classes.

| Compound ID | Scaffold | Assay Type | Potency (IC50/EC50/Kd/Ki) | Reference |

| Compound 1 | 1,2,3,4-Tetrahydroisoquinoline | FP | IC50 = 3 µM | [4] |

| SRS-isomer 2 | 1,2,3,4-Tetrahydroisoquinoline | - | Kd = 1 µM | [4] |

| Compound 10 | Naphthalene diacetic acid derivative | FP | EC50 = 28.6 nM | [4] |

| Compound 13 | Naphthalene diacetic acid derivative | FP | IC50 = 63 nM | [4] |

| RA839 | Naphthylpyrrolidine-3-carboxylic acid | FP | IC50 = 0.14 µM | |

| Compound 33 | Fused 7-membered benzoxathiazepine | FP | IC50 = 15 nM | |

| ZJ01 | Coumarin derivative | FP | - | [8] |

| S47 | Asymmetric NMBSA derivative | - | Kd = 1.9 µM | [1] |

| Compound 2 (from another study) | - | - | Kd = 3.57 nM | [9] |

| LH601A | Tetrahydroisoquinoline | FP | Kd = 1.0 µM | [10] |

| Compound 8 | Symmetrical naphthalene bis-sulfonamide | Confocal Fluorescence Anisotropy | IC50 = 2.7 µM | [10] |

| Macrocyclic Inhibitor 1 | Macrocycle | SPR | Kd = 4 µM | [11] |

| Macrocyclic Analog | Macrocycle | ITC | Ki = 0.04-0.5 µM | [11] |

Note: IC50 (Half maximal inhibitory concentration), EC50 (Half maximal effective concentration), Kd (Dissociation constant), and Ki (Inhibition constant) are all measures of potency, but are determined by different experimental methods and calculations. Direct comparison should be made with caution, especially across different assay types.

Conclusion

The development of small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction represents a promising avenue for therapeutic intervention in a variety of diseases characterized by oxidative stress. This technical guide provides a foundational understanding of the Keap1-Nrf2 signaling pathway, detailed protocols for key experimental assays used in inhibitor discovery and characterization, and a comparative overview of the potency of known inhibitors. It is intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery. As our understanding of the structural and dynamic nature of the Keap1-Nrf2 interaction continues to grow, so too will the opportunities for the rational design of novel, potent, and selective inhibitors with clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of stable ARE- driven reporter system for monitoring oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Identification of a novel small-molecule Keap1–Nrf2 PPI inhibitor with cytoprotective effects on LPS-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for KI696 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KI696 is a potent and selective small molecule inhibitor of the KEAP1-NRF2 protein-protein interaction.[1][2][3] Under basal conditions, the Kelch-like ECH-associated protein 1 (KEAP1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2) for ubiquitination and subsequent proteasomal degradation, thus keeping its intracellular levels low.[4][5] this compound disrupts this interaction, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, inducing the expression of a wide array of cytoprotective and antioxidant enzymes.[4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the activation of the NRF2 pathway.

Mechanism of Action of this compound

This compound acts as a high-affinity probe that binds to the Kelch domain of KEAP1, the site of NRF2 interaction.[1][2] This competitive binding prevents KEAP1 from targeting NRF2 for degradation. Consequently, newly synthesized NRF2 accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of genes involved in antioxidant defense, detoxification, and metabolic regulation.[4][6]

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| KEAP1 Binding Affinity (Kd) | 1.3 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| EC50 (Epithelial Cells) | 16 nM | Not Specified | [2] |

| IC50 (OATP1B1) | 2.5 µM | In vitro transport assay | [1] |

| IC50 (BSEP) | 4.0 µM | In vitro transport assay | [1] |

| IC50 (PDE3A) | 10 µM | In vitro enzyme assay | [1] |

Table 2: In Vivo Activity of this compound in Rats

| Gene | EC50 (µmol/kg) | Reference |

| Nqo1 | 44.0 | [4] |

| Ho-1 | 25.7 | [4] |

| Txnrd1 | 42.6 | [4] |

| Srxn1 | 33.8 | [4] |

| Gsta3 | 28.4 | [4] |

| Gclc | 44.1 | [4] |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the general procedure for treating adherent cell lines with this compound.

Caption: General workflow for cell treatment with this compound.

Materials:

-

Cell line of interest (e.g., BEAS-2B, NHBE, A549)

-

Complete cell culture medium

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare working solutions of this compound by diluting the DMSO stock in complete culture medium to the desired final concentrations. A common working concentration is 1 µM.[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period. For NRF2 activation and target gene expression, incubation times of 36-48 hours are often used.[6]

-

Harvesting: Following incubation, harvest the cells for downstream applications such as Western blotting, qPCR, or cell viability assays.

Western Blot Analysis of NRF2 Activation

This protocol describes the detection of total NRF2 protein levels, which are expected to increase upon this compound treatment.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NRF2, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-HSP90 for whole-cell lysate)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse the cell pellets with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Prepare protein samples by mixing with Laemmli buffer and boiling for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-NRF2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Increased NRF2 band intensity is expected in this compound-treated samples.[6]

Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression

This protocol allows for the quantification of mRNA levels of NRF2 target genes, such as NQO1 and GCLM.

Materials:

-

Treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers for NQO1, GCLM, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control. An increase in NQO1 and GCLM mRNA is indicative of NRF2 pathway activation.[2]

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound or its protective effects against oxidative stress.

Materials:

-

Cells seeded in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based buffer)

-

96-well plate reader

Procedure:

-

Cell Treatment: Treat cells with a range of this compound concentrations for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a plate reader. Cell viability is proportional to the absorbance. No significant cytotoxicity is generally observed with this compound at concentrations up to 10 µM in cell lines like BEAS-2B.[1]

Conclusion

This compound is a valuable tool for investigating the NRF2 signaling pathway. The protocols provided herein offer a framework for conducting cell-based assays to characterize the effects of this potent KEAP1-NRF2 interaction inhibitor. Researchers can adapt these methods to their specific cell types and experimental questions to further elucidate the role of NRF2 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. thno.org [thno.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound | Nrf2 | TargetMol [targetmol.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Determining the Optimal Concentration of KI696 for In Vitro Studies

Introduction

KI696 is a potent and selective small molecule inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1) and nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[1][2][3][4][5] By binding to the Kelch domain of KEAP1 with high affinity, this compound prevents the ubiquitination and subsequent proteasomal degradation of NRF2.[6][7][8][9] This leads to the accumulation and nuclear translocation of NRF2, which then binds to the antioxidant response element (ARE) in the promoter regions of its target genes, inducing the expression of a wide range of cytoprotective and antioxidant enzymes.[6][9] These application notes provide a comprehensive guide for researchers on selecting the optimal concentration of this compound for various in vitro studies.

Mechanism of Action

Under basal conditions, KEAP1 acts as a substrate adaptor for the Cullin-3-based E3 ubiquitin ligase complex, which constantly targets NRF2 for degradation.[6][8] this compound disrupts the KEAP1-NRF2 interaction, leading to the stabilization and activation of NRF2 signaling. This makes this compound a valuable tool for investigating the role of the NRF2 pathway in various pathological conditions, including oxidative stress, inflammation, and cancer.[1][4]

Key Experimental Considerations

The optimal concentration of this compound is dependent on the specific cell type, the duration of the experiment, and the biological endpoint being measured. Based on available data, a concentration range of 10 nM to 1 µM is generally effective for most in vitro applications.

-

Activation of NRF2 Target Genes: In bronchial epithelial cells derived from patients with Chronic Obstructive Pulmonary Disease (COPD), this compound has been shown to induce the expression of NRF2 target genes with EC50 values in the low nanomolar range (16-36 nM).[5] A concentration of 100 nM has been effectively used to activate NRF2 expression in non-small cell lung cancer cell lines.[10]

-

Cytoprotective Effects: For evaluating the protective effects of this compound against oxidative stress, a pre-treatment concentration of 1 µM has been shown to be effective in maintaining cell morphology and health in the presence of an oxidative insult like tert-butyl hydroperoxide (tBHP).[1][2]

-

Cell Viability and Cytotoxicity: this compound exhibits low cytotoxicity, with no significant effects on the viability of BEAS-2B cells at concentrations up to 10 µM.[1][2] This provides a wide therapeutic window for in vitro experiments.

-

Selectivity: While highly selective for the KEAP1-NRF2 interaction, some off-target activities have been observed at higher concentrations. The IC50 values for these off-targets are in the micromolar range (OATP1B1: 2.5 µM, BSEP: 4.0 µM, PDE3A: 10 µM), suggesting that concentrations below 1 µM are unlikely to produce significant off-target effects.[1][2][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro assays.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Assay System | Reference |

| Kd (KEAP1 Kelch domain) | 1.3 nM | Isothermal Titration Calorimetry (ITC) | [1][2][11][12] |

| EC50 (NQO1 expression) | 22 nM | COPD patient-derived bronchial epithelial cells | [5] |

| EC50 (GCLM expression) | 36 nM | COPD patient-derived bronchial epithelial cells | [5] |

| EC50 (HMOX1 expression) | 16 nM | COPD patient-derived bronchial epithelial cells | [5] |

| EC50 (TXNRD1 expression) | 27 nM | COPD patient-derived bronchial epithelial cells | [5] |

Table 2: Cytotoxicity and Off-Target Activity of this compound

| Parameter | Value | Cell Line / Target | Reference |

| Cytotoxicity | No significant effect up to 10 µM | BEAS-2B cells | [1][2] |

| IC50 (OATP1B1) | 2.5 µM | Organic anion transporting polypeptide 1B1 | [1][2][11] |

| IC50 (BSEP) | 4.0 µM | Bile salt export pump | [1][2][11] |

| IC50 (PDE3A) | 10 µM | Phosphodiesterase 3A | [1][2][11] |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

-

Cell Culture: Culture cells of interest in their recommended growth medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

-

Cell Treatment: Replace the existing culture medium with the medium containing the desired concentration of this compound or vehicle control. The incubation time will vary depending on the specific assay (e.g., 6-24 hours for gene expression studies).

Protocol 2: NRF2 Nuclear Translocation Assay (Immunofluorescence)

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 1-4 hours).

-

Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS). Incubate with a primary antibody against NRF2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NRF2 translocation.

Protocol 3: Gene Expression Analysis of NRF2 Target Genes (RT-qPCR)

-

Cell Treatment: Treat cells with this compound (e.g., 10 nM - 1 µM) for an appropriate duration (e.g., 6-24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for NRF2 target genes (e.g., NQO1, HMOX1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 4: Cell Viability/Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) for 24-72 hours.

-

Viability Assessment: Assess cell viability using a colorimetric or fluorometric assay such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).

-

Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's protocol and normalize the results to the vehicle-treated control cells to determine the percentage of viable cells.

Visualizations

References

- 1. KI-696 |KEAP1/NRF2 PPI inhibitor | CAS 1799974-70-1 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of chemical activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imaging the master regulator of the antioxidant response in non-small cell lung cancer with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | Nrf2 | TargetMol [targetmol.com]

- 12. Probe KI-696 | Chemical Probes Portal [chemicalprobes.org]

Application Notes and Protocols for Preparing KI696 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

KI696 is a potent and selective small molecule inhibitor of the Kelch-like ECH-associated protein 1 (KEAP1) and Nuclear factor erythroid 2-related factor 2 (NRF2) protein-protein interaction.[1][2][3][4][5] By disrupting this interaction, this compound facilitates the nuclear translocation of NRF2, a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[2][3][6][7] This activity makes this compound a valuable research tool for studying the cellular response to oxidative stress and for investigating therapeutic strategies in diseases where this pathway is implicated, such as chronic obstructive pulmonary disease (COPD).[2][6] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO).

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₀N₄O₆S | [1][3] |

| Molecular Weight | 550.63 g/mol | [1][3][4] |

| CAS Number | 1799974-70-1 | [1][3][4] |

| Appearance | White to off-white solid powder | [2][3] |

| Solubility in DMSO | Up to 100 mg/mL (181.61 mM) | [1][4][8][9] |

| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [3][5] |

| Storage of Stock Solution in DMSO | -20°C for 1 year; -80°C for 2 years | [3] |

Signaling Pathway

This compound functions by inhibiting the interaction between KEAP1 and NRF2. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. This compound binds to KEAP1, preventing its interaction with NRF2. This leads to the stabilization and nuclear accumulation of NRF2, which then heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Caption: Mechanism of this compound in the KEAP1-NRF2 signaling pathway.

Experimental Protocols

Materials:

-

This compound powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated balance

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution:

-

Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent moisture condensation. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[4]

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.506 mg of this compound (Molecular Weight = 550.63 g/mol ).

-

Solvent Addition: Add the calculated volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Cap the tube or vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonication is recommended to aid in solubilization.[8][10] Sonicate in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be employed.

-

-

Sterilization (Optional): If the stock solution is intended for use in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[3][11]

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]

-

Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

-

Caption: Workflow for preparing this compound stock solution in DMSO.

Important Considerations

-

DMSO Quality: The use of high-purity, anhydrous DMSO is critical for achieving the maximum solubility of this compound and for the stability of the stock solution.[4]

-

Cell-Based Assays: When diluting the DMSO stock solution into aqueous media for cell-based assays, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[11] It is also crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

-

In Vivo Formulations: For in vivo studies, the DMSO stock solution will need to be further diluted in a suitable vehicle, such as a mixture of PEG300, Tween 80, and saline, or corn oil.[2][3] The specific formulation will depend on the experimental animal and route of administration.

-

Safety Precautions: Always handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. selleckchem.com [selleckchem.com]

- 2. KI-696 |KEAP1/NRF2 PPI inhibitor | CAS 1799974-70-1 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. abmole.com [abmole.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound isomer | Nrf2 | TargetMol [targetmol.com]

- 9. mybiosource.com [mybiosource.com]

- 10. This compound | Nrf2 | TargetMol [targetmol.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for In Vivo Dosing and Administration of KI696 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction